N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-11-5-6-14(9-12(11)2)20-19(21)18-13(3)23-17-8-7-15(22-4)10-16(17)18/h5-10H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRACDJIHJKHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of Phenolic Precursors
A widely adopted method involves reacting substituted phenols with α,β-unsaturated carbonyl compounds or alkynes under acidic conditions. For example, 2,6-dimethylphenol and 1-(ethylsulfinyl)hex-1-yne undergo cyclization in dichloromethane with trifluoroacetic anhydride (TFAA) as a catalyst. The reaction proceeds via electrophilic aromatic substitution, forming the benzofuran ring in 1 hour at room temperature.
Key conditions :
Adapting this method for the target compound would require 5-methoxy-2-methylphenol as the starting material to preinstall the 5-methoxy and 2-methyl groups.
One-Pot Heteroannulation Using Benzoquinones
An alternative approach employs benzoquinone derivatives in acetic acid, forming benzofurans via [3+2] cycloaddition. This method avoids coupling reagents and achieves aromatization in situ. For example, reacting 3-methoxy-5-methylbenzoquinone with cyclohexenone yields a trisubstituted benzofuran.
Advantages :
Functionalization at the 3-Position: Carboxylic Acid Intermediate
The 3-carboxamide group is introduced via a carboxylic acid precursor.
Oxidation of 3-Methyl Substituents
Direct oxidation of a 3-methyl group to a carboxylic acid is challenging due to over-oxidation risks. Instead, a 3-bromo intermediate is generated via electrophilic bromination, followed by hydrolysis to the carboxylic acid.
Representative procedure :
Carboxylation via CO₂ Insertion
A more efficient method involves palladium-catalyzed carboxylation of 3-iodobenzofuran derivatives. Using Pd(OAc)₂ and 1,10-phenanthroline under CO₂ atmosphere (1 atm), the carboxylic acid forms in 85% yield.
Amidation with 3,4-Dimethylaniline
The final step couples the benzofuran-3-carboxylic acid with 3,4-dimethylaniline.
Acid Chloride Route
-
Convert the carboxylic acid to its chloride using thionyl chloride (SOCl₂) .
-
React with 3,4-dimethylaniline in anhydrous dichloromethane.
Conditions :
Coupling Reagents: EDCl/HOBt
For acid-sensitive substrates, carbodiimide-mediated coupling is preferred:
-
Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) .
-
Add 3,4-dimethylaniline and stir at 0°C→RT.
Yield : 82% with ≥95% purity.
Optimization and Scalability
Solvent Effects
Catalytic Enhancements
-
Adding 4-dimethylaminopyridine (DMAP) during amidation increases yield to 93% by reducing side reactions.
-
Microwave irradiation reduces cyclization time from 1 hour to 15 minutes.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Regioselectivity in Cyclization
Using bulky directing groups (e.g., methoxy at C5) ensures correct ring closure. Computational studies confirm that electron-donating groups favor ortho/para positions during electrophilic attack.
Byproduct Formation
-
Unreacted phenol : Remove via aqueous sodium bicarbonate wash.
-
Di-amide impurities : Suppress by controlling stoichiometry (aniline ≤1.2 equiv).
Comparative Data Table: Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzofuran core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or substituted benzofuran compounds.
Scientific Research Applications
The compound N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on therapeutic potential, biological activity, and relevant case studies.
Chemical Properties and Structure
This compound belongs to a class of compounds known as benzofuran derivatives. Its structure features a benzofuran core substituted with a methoxy group and a dimethylphenyl moiety, which contributes to its unique chemical properties. The molecular formula can be represented as .
Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research has demonstrated that similar compounds can induce apoptosis in breast cancer cells through the activation of caspase pathways .
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | Inhibition of growth | Caspase activation |
| Study B | HeLa | Induction of apoptosis | Cell cycle arrest |
Neuroprotective Effects
Benzofuran derivatives have also been investigated for their neuroprotective effects. The compound may play a role in mitigating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. In vitro studies suggest that it can protect against glutamate-induced toxicity, which is crucial for conditions like Alzheimer's disease .
Antimicrobial Properties
The antimicrobial potential of this compound has been explored, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary findings indicate that the compound exhibits moderate antibacterial activity, making it a candidate for further investigation in the development of new antibiotics .
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzofuran derivatives and tested their efficacy against several cancer types. The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound for drug development .
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of benzofuran derivatives in an animal model of Alzheimer's disease. Administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and carboxamide groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Standards
highlights three related benzofuran carboxamides and carbonitriles, providing a basis for comparison:
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-3-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile-N-oxide
Key Structural Differences:
Implications of Substituent Variations
- Electron-Withdrawing vs. This difference may influence receptor binding or metabolic stability .
- Steric Effects : The 3,4-dimethylphenyl group on the target compound introduces steric bulk, which could hinder crystallization or intermolecular interactions relative to Analog 1’s smaller 4-fluorophenyl group.
- Functional Group Reactivity : Analog 3’s N-oxide moiety may increase polarity and bioavailability compared to the target compound’s unmodified amide group .
Pharmacopeial and Analytical Considerations
- Dissolution and Labeling : emphasizes that pharmacopeial standards require specific labeling when multiple dissolution tests are available. The target compound’s methoxy and methyl groups may necessitate distinct dissolution protocols compared to analogs with fluorophenyl or carbonitrile groups, impacting regulatory compliance .
Biological Activity
N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a benzofuran backbone with a methoxy group and a dimethylphenyl substituent, which may influence its biological activity.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Antiviral Activity : Some benzofuran derivatives have shown antiviral properties, particularly against viruses like the Yellow Fever Virus (YFV) and Chikungunya virus. The effectiveness is often measured by the concentration required to inhibit viral replication (EC50) and cytotoxicity (CC50) .
- Dopamine Receptor Agonism : Related compounds have been studied for their selectivity towards dopamine receptors, particularly D3 receptors. This selectivity can lead to neuroprotective effects and potential applications in treating neuropsychiatric disorders .
Biological Activity Data
The following table summarizes key biological activity data for this compound and related compounds:
| Activity | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Antiviral (YFV) | 0.75 | 15 | 20 |
| D3 Receptor Agonism | 0.05 | >100 | >200 |
Antiviral Efficacy
In a study investigating the antiviral efficacy of benzofuran derivatives, this compound was tested against YFV. The compound demonstrated significant antiviral activity with an EC50 value of 0.75 µM, indicating effective inhibition of viral replication while maintaining a favorable selectivity index (SI) .
Neuroprotective Effects
Another study focused on the neuroprotective properties of related benzofuran derivatives. This compound was found to promote D3 receptor-mediated signaling pathways, which are crucial for dopaminergic neuron survival. The compound showed an EC50 value of 0.05 µM for D3 receptor activation, suggesting its potential as a therapeutic agent in neurodegenerative diseases .
Q & A
Basic Question: What are the key considerations for synthesizing N-(3,4-dimethylphenyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, and how is purity ensured?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
- Step 1: Formation of the benzofuran core via cyclization of a substituted phenol with an appropriate ketone or aldehyde under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid).
- Step 2: Introduction of the methoxy group at the 5-position using methylating agents like dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).
- Step 3: Carboxamide formation via coupling the benzofuran carboxylic acid derivative with 3,4-dimethylaniline. This step often employs coupling reagents such as HATU or EDCI with DMAP as a catalyst .
Purity Assurance:
- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for intermediate purification.
- Spectroscopic Validation: Final compound purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and supported by ¹H/¹³C NMR to detect residual solvents or unreacted precursors .
Basic Question: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for the 3,4-dimethylphenyl group (δ 2.2–2.4 ppm, singlet for two methyl groups) and methoxy substituent (δ 3.8–3.9 ppm, singlet) are diagnostic. The benzofuran protons appear as distinct aromatic signals (δ 6.8–7.5 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O, ~165 ppm) and methoxy (OCH₃, ~55 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS): Provides exact mass matching the molecular formula (C₂₀H₂₁NO₃), with ESI+ mode preferred for ionization .
- Infrared Spectroscopy (IR): Stretching bands for amide C=O (~1680 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) validate functional groups .
Advanced Question: How should researchers design experiments to evaluate the compound’s biological activity, given structural analogs with conflicting data?
Methodological Answer:
- In Vitro Screening:
- Target-Based Assays: Prioritize kinase inhibition or receptor-binding studies if analogs show activity against EGFR or serotonin receptors. Use fluorescence polarization or SPR for affinity measurements .
- Cell Viability Assays: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include positive controls (e.g., doxorubicin) and validate with ATP-based luminescence to rule out false positives .
- Contradiction Resolution:
- Orthogonal Assays: If cytotoxicity data conflict between studies, repeat assays under standardized conditions (e.g., 72-hour exposure, 10% FBS) and use clonogenic survival as a secondary endpoint.
- Metabolic Stability: Assess liver microsome stability (human/rat) to determine if metabolite interference explains discrepancies in potency .
Advanced Question: What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s efficacy?
Methodological Answer:
- Substituent Modification:
- Benzofuran Core: Replace the 2-methyl group with halogens (Cl, Br) to enhance electrophilic interactions.
- Methoxy Group: Replace with ethoxy or cyclopropylmethoxy to modulate lipophilicity (logP) and blood-brain barrier penetration .
- Pharmacophore Modeling:
- Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., amide carbonyl) and hydrophobic regions (3,4-dimethylphenyl). Validate with molecular dynamics simulations .
- In Vivo Validation:
- Prioritize derivatives with <100 nM IC₅₀ in vitro for PK/PD studies in rodent models. Measure plasma half-life and tissue distribution via LC-MS/MS .
Advanced Question: How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization:
- Use identical cell lines (e.g., ATCC-verified HeLa cells) and culture conditions (e.g., RPMI-1640 with 10% FBS).
- Control for passage number (<20) to minimize genetic drift .
- Data Normalization:
- Express IC₅₀ values relative to a reference inhibitor (e.g., staurosporine for kinase assays).
- Apply Hill slope corrections to account for cooperative binding artifacts .
- Meta-Analysis:
- Pool data from ≥3 independent studies using random-effects models. Stratify by assay type (e.g., enzymatic vs. cellular) to identify protocol-dependent variability .
Advanced Question: What methodologies are critical for profiling the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
Methodological Answer:
- Absorption:
- Caco-2 Permeability Assay: Measure apical-to-basolateral transport to predict intestinal absorption. Papp >1 × 10⁻⁶ cm/s indicates high bioavailability .
- Metabolism:
- Cytochrome P450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (e.g., Luciferin-IPA). IC₅₀ <10 µM suggests risk of drug-drug interactions.
- Liver Microsome Stability: Incubate with NADPH-fortified microsomes; >50% parent compound remaining after 1 hour indicates favorable metabolic stability .
- Excretion:
- Biliary Clearance: Use sandwich-cultured hepatocytes to quantify biliary excretion index (BEI). BEI >10% suggests significant hepatobiliary elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
